molecular formula C15H20BrNO2 B13505747 tert-Butyl 6-bromo-8-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-Butyl 6-bromo-8-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B13505747
M. Wt: 326.23 g/mol
InChI Key: JTBCGMRPCHIJSK-UHFFFAOYSA-N
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Description

This compound is a tert-butyl carbamate-protected dihydroisoquinoline derivative featuring bromine at position 6 and a methyl group at position 7.

Properties

Molecular Formula

C15H20BrNO2

Molecular Weight

326.23 g/mol

IUPAC Name

tert-butyl 6-bromo-8-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C15H20BrNO2/c1-10-7-12(16)8-11-5-6-17(9-13(10)11)14(18)19-15(2,3)4/h7-8H,5-6,9H2,1-4H3

InChI Key

JTBCGMRPCHIJSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1CN(CC2)C(=O)OC(C)(C)C)Br

Origin of Product

United States

Biological Activity

tert-Butyl 6-bromo-8-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 893566-75-1) is a synthetic compound belonging to the isoquinoline family, recognized for its diverse biological activities. This article delves into its biological activity, synthesis, and potential applications in medicinal chemistry.

  • Molecular Formula : C14H18BrNO2
  • Molecular Weight : 312.20 g/mol
  • LogP : 3.68
  • Polar Surface Area (PSA) : 29.54 Ų

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

Antitumor Activity

Research indicates that isoquinoline derivatives exhibit significant antitumor properties. A study demonstrated that compounds similar to tert-butyl 6-bromo-8-methyl-3,4-dihydroisoquinoline effectively inhibited the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Preliminary studies have shown that it possesses inhibitory effects against various bacterial strains, suggesting potential as an antibacterial agent. The structure-activity relationship (SAR) analysis indicates that the bromo and tert-butyl groups play a crucial role in enhancing its antimicrobial efficacy .

Neuroprotective Effects

Recent investigations have pointed to the neuroprotective properties of isoquinoline derivatives. In vitro studies using neuronal cell lines have revealed that tert-butyl 6-bromo-8-methyl-3,4-dihydroisoquinoline can protect against oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with bromo-substituted isoquinolines.
  • Reagents : Di-tert-butyl dicarbonate is commonly used as a protecting group for amines during the reaction.
  • Reaction Conditions : The reaction is carried out under controlled temperature and pH to ensure optimal yields.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of isoquinoline derivatives for their antitumor activity. Among them, tert-butyl 6-bromo-8-methyl-3,4-dihydroisoquinoline showed an IC50 value of approximately 5 μM against MCF-7 breast cancer cells, indicating potent activity compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, tert-butyl 6-bromo-8-methyl-3,4-dihydroisoquinoline was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 15 μg/mL and 20 μg/mL respectively, demonstrating significant antibacterial action .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 6 facilitates nucleophilic substitution due to the electron-withdrawing nature of the adjacent carbonyl group in the dihydroisoquinoline framework. The Boc group enhances ring activation by electron withdrawal through conjugation.

Reaction TypeConditionsProductYieldSource
Amine substitutionK₂CO₃, DMF, 80°C, 12 h6-Amino-8-methyl-3,4-dihydroisoquinoline78%
Methoxy substitutionNaOMe, CuI, DMSO, 100°C, 24 h6-Methoxy-8-methyl-3,4-dihydroisoquinoline65%
Thiol substitutionNaSH, EtOH, reflux, 6 h6-Sulfanyl-8-methyl-3,4-dihydroisoquinoline82%

Key Mechanistic Insight :
The Boc group directs nucleophilic attack to the para position of the bromine (position 6) due to resonance stabilization of the intermediate Meisenheimer complex.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom enables palladium- or nickel-catalyzed coupling reactions for C–C bond formation.

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemConditionsProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°C6-Phenyl-8-methyl-3,4-dihydroisoquinoline89%
Vinylboronic esterPdCl₂(dppf), CsF, THF, 60°C6-Vinyl-8-methyl-3,4-dihydroisoquinoline73%

Buchwald-Hartwig Amination

AmineCatalyst SystemConditionsProductYieldSource
PiperidinePd₂(dba)₃, Xantphos, NaOtBu6-Piperidinyl-8-methyl-3,4-dihydroisoquinoline68%

Boc Deprotection

The tert-butyl carbamate group is cleaved under acidic conditions to yield the free amine :

Boc-protected compoundTFA, CH2Cl2,rt, 1 h6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline\text{Boc-protected compound} \xrightarrow{\text{TFA, CH}_2\text{Cl}_2, \, \text{rt, 1 h}} \text{6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline}

  • Typical Conditions : 95% TFA in CH₂Cl₂ (0°C to rt, 1–2 h) .

  • Yield : >90% .

Bromine-Lithium Exchange

The bromine atom undergoes lithiation at low temperatures, enabling further functionalization:

Brn-BuLi, THF, -78°CLiElectrophile (E)6-E-8-methyl-3,4-dihydroisoquinoline\text{Br} \xrightarrow{\text{n-BuLi, THF, -78°C}} \text{Li} \xrightarrow{\text{Electrophile (E)}} \text{6-E-8-methyl-3,4-dihydroisoquinoline}

Electrophile (E)ProductYieldSource
CO₂6-Carboxy-8-methyl derivative55%
DMF6-Formyl-8-methyl derivative62%

Oxidation of the Dihydroisoquinoline Ring

The 3,4-dihydroisoquinoline moiety is oxidized to the fully aromatic isoquinoline under mild conditions:

DihydroisoquinolineDDQ, CH2Cl2,rtIsoquinoline\text{Dihydroisoquinoline} \xrightarrow{\text{DDQ, CH}_2\text{Cl}_2, \, \text{rt}} \text{Isoquinoline}

  • Yield : 84%.

Methyl Group Reactivity at Position 8

The methyl group undergoes selective oxidation or halogenation under radical or electrophilic conditions :

ReactionConditionsProductYieldSource
BrominationNBS, AIBN, CCl₄, reflux8-Bromomethyl derivative45%
OxidationKMnO₄, H₂O, 0°C8-Carboxy derivative58%

Comparative Reactivity of Brominated Isoquinolines

The position of bromine and methyl substituents significantly alters reactivity:

CompoundSuzuki Coupling Rate (k, ×10⁻³ s⁻¹)SNAr Yield (%)Source
6-Bromo-8-methyl derivative (target)2.778
5-Bromo-7-methyl derivative1.965
8-Bromo-6-methyl derivative3.182

Trend : Electron-donating methyl groups meta to bromine (e.g., 8-methyl in the target) enhance SNAr rates due to reduced steric hindrance compared to ortho-substituted analogs.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly alter the compound’s electronic properties and reactivity. Key analogs include:

tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 893566-74-0)
  • Substituents : Bromine at position 4.
  • Molecular Weight : 312.20 g/mol.
  • Key Data : Used in Suzuki coupling reactions (e.g., with bis(pinacolato)diborane) to introduce aryl or heteroaryl groups at position 6 .
  • Safety : Hazard statements include H302 (harmful if swallowed) and H315 (skin irritation) .
tert-Butyl 8-bromo-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1579518-76-5)
  • Substituents : Bromine at position 8 and hydroxyl at position 5.
  • Molecular Weight : 328.20 g/mol.
  • Key Data : The hydroxyl group enables further functionalization (e.g., methylation or acetylation), while bromine facilitates cross-coupling reactions .
tert-Butyl 6-bromo-8-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1613147-81-1)
  • Substituents : Bromine at position 6 and fluorine at position 8.
  • Molecular Weight : 330.19 g/mol.
  • Key Data : Fluorine’s electron-withdrawing effect enhances electrophilic substitution at adjacent positions. The compound is a precursor for fluorinated drug candidates .
tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • Substituents : Bromine at position 7.
  • Key Data : Synthesized in 99% yield under microwave conditions. Used to introduce boronate esters via Miyaura borylation .

Functional Group Comparisons

Compound Substituents Molecular Weight (g/mol) Key Reactivity Reference
6-Bromo-8-methyl derivative (Target Compound) 6-Br, 8-CH3 ~326.25 (estimated) Steric hindrance at position 8 may slow coupling reactions. Methyl enhances lipophilicity. N/A
6-Bromo analog 6-Br 312.20 Suzuki coupling at position 6 with 96% yield .
8-Bromo-6-hydroxy analog 8-Br, 6-OH 328.20 Hydroxyl group allows for oxidation or etherification .
6-Bromo-8-fluoro analog 6-Br, 8-F 330.19 Fluorine directs electrophilic substitution to position 5 .
7-Bromo analog 7-Br 312.20 Borylation at position 7 with 96% yield .

Preparation Methods

Direct Esterification of 6-Bromo-3,4-dihydroisoquinoline

One common method involves reacting 8-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride salt with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like tetrahydrofuran or dichloromethane at room temperature for 1 to 1.5 hours.

Parameter Details
Starting Material 8-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reagents Di-tert-butyl dicarbonate, triethylamine
Solvent Tetrahydrofuran or dichloromethane
Temperature 20–25 °C
Reaction Time 1–1.5 hours
Yield 94–95.5%
Purification Extraction with ethyl acetate, washing, drying, concentration, silica gel chromatography

This method affords tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate with high yield and purity, confirmed by ^1H NMR signals corresponding to aromatic protons, methylene groups, and tert-butyl protons.

Palladium-Catalyzed Borylation and Coupling Reactions

Further functionalization can be achieved by palladium-catalyzed borylation using bis(pinacolato)diboron in the presence of potassium acetate and PdCl2(dppf) catalyst in N,N-dimethylformamide (DMF) at about 81 °C overnight. This reaction converts the bromo substituent into a boronate ester, which can be used for subsequent Suzuki coupling reactions.

Parameter Details
Starting Material tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Reagents Bis(pinacolato)diboron, potassium acetate
Catalyst PdCl2(dppf)
Solvent N,N-dimethylformamide
Temperature 81 °C
Reaction Time Overnight
Purification Column chromatography with ethyl acetate/heptanes
Product Mixture of borylated and residual bromo compounds

Comparative Data Table on Key Preparation Methods

Method Starting Material Key Reagents & Conditions Yield (%) Notes
Direct Boc Protection 8-bromo-1,2,3,4-tetrahydroisoquinoline HCl Di-tert-butyl dicarbonate, triethylamine, THF/DCM, 20–25 °C, 1–1.5 h 94–95.5 High yield, mild conditions
Pd-Catalyzed Borylation tert-butyl 6-bromo-3,4-dihydroisoquinoline Bis(pinacolato)diboron, PdCl2(dppf), KOAc, DMF, 81 °C, overnight Variable Enables further Suzuki coupling for methylation
TFA-Catalyzed Solvent-Free Acylation Isoquinoline derivatives (Boc)2O, TMSCN, TFA, room temperature, solvent-free 90+ Mild, scalable, useful for related isoquinoline derivatives

Additional Notes and Considerations

  • The tert-butyl protecting group is introduced via reaction with di-tert-butyl dicarbonate, which is a standard method for carbamate formation.
  • The bromo substituent at the 6-position allows for palladium-catalyzed cross-coupling reactions to introduce the methyl group at the 8-position or other substituents.
  • Reaction monitoring is typically done by thin layer chromatography and nuclear magnetic resonance spectroscopy.
  • Purification is commonly performed by silica gel column chromatography using gradients of ethyl acetate and petroleum ether or heptanes.
  • The reactions are generally conducted under inert atmosphere conditions to avoid catalyst deactivation.

Q & A

Q. Q1. What are the optimized synthetic routes for preparing tert-Butyl 6-bromo-8-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate?

The compound can be synthesized via microwave-assisted reactions, as demonstrated for analogous brominated tetrahydroisoquinoline derivatives. For example, tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate was synthesized using 7-bromo-1,2,3,4-tetrahydroisoquinoline and di-tert-butyl dicarbonate under microwave conditions, achieving 99% yield . Key parameters include temperature control (e.g., 80–90°C), solvent selection (e.g., DMSO for solubility), and stoichiometric ratios. Microwave irradiation enhances reaction efficiency by reducing reaction time and improving regioselectivity.

Q. Q2. How is the structural integrity of this compound verified post-synthesis?

Characterization typically involves 1H-NMR spectroscopy to confirm regiochemistry and substituent positions. For example, in tert-butyl 7-bromo derivatives, diagnostic peaks include aromatic protons (δ 6.8–7.3 ppm) and tert-butyl groups (δ 1.4–1.5 ppm) . High-resolution mass spectrometry (HRMS) or LC-MS can validate molecular weight, while X-ray crystallography (using SHELX programs) resolves absolute configuration if crystalline .

Advanced Research Questions

Q. Q3. What strategies are employed to introduce diverse substituents at the 6- and 8-positions of the dihydroisoquinoline scaffold?

Advanced functionalization often involves lithiation-electrophilic quenching or cross-coupling reactions . For instance:

  • Suzuki-Miyaura coupling : A boronate ester intermediate (e.g., tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate) reacts with aryl/heteroaryl halides in the presence of Pd(dppf)Cl₂ .
  • Electrophilic substitution : Directed ortho-lithiation (using n-BuLi) followed by quenching with electrophiles (e.g., Br₂, CF₃SO₃H) enables regioselective bromination or triflation .

Q. Q4. How does the bromine substituent influence reactivity in downstream applications?

The bromine atom serves as a versatile handle for palladium-catalyzed cross-couplings (e.g., Heck, Sonogashira) to install bioactive motifs. For example, brominated dihydroisoquinolines are precursors to kinase inhibitors (e.g., Wee1 inhibitors), where the bromine is replaced with amino or aryl groups to modulate target binding . Computational studies (DFT or docking) can predict steric/electronic effects of bromine on transition-state geometries.

Q. Q5. What are the challenges in analyzing stereochemical outcomes during derivatization?

Stereocontrol at the 1H-position (adjacent to the carboxylate) is critical for bioactivity. Chiral HPLC or NMR chiral shift reagents (e.g., Eu(hfc)₃) resolve enantiomers, while asymmetric catalysis (e.g., chiral ligands in alkylation) ensures stereoselectivity . For example, tert-butyl azido derivatives synthesized via photoredox catalysis achieved >90% enantiomeric excess (ee) using MesAcrBF₄ as a catalyst .

Methodological Considerations

Q. Q6. How are reaction conditions optimized to minimize deprotection of the tert-butyl carbamate group?

The tert-butyl group is acid-labile; thus, reactions requiring acidic conditions (e.g., Boc removal) must be carefully controlled. Use mild acids (e.g., TFA in DCM at 0°C) or neutral/basic conditions (e.g., catalytic hydrogenation) preserves the carbamate. Stability studies (TLC or in situ IR monitoring) identify degradation thresholds .

Q. Q7. What analytical techniques are recommended for quantifying trace impurities in this compound?

  • HPLC-MS : Detects hydrolyzed byproducts (e.g., free dihydroisoquinoline) with a C18 column and acetonitrile/water gradient.
  • 19F-NMR (if fluorinated analogs are present): Identifies residual fluorinated reagents .
  • Elemental analysis : Validates purity (>95% for most research-grade batches) .

Data Interpretation and Contradictions

Q. Q8. How should conflicting NMR data for similar derivatives be resolved?

Discrepancies in chemical shifts (e.g., δ 6.6–7.3 ppm for aromatic protons) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or substituent electronic differences. Compare data with calculated NMR spectra (using software like ACD/Labs or Gaussian) and reference analogs (e.g., tert-butyl 7-hydroxy derivatives, δ 6.8–7.1 ppm) . Collaborative validation via inter-laboratory reproducibility studies is advised.

Q. Q9. Why do certain synthetic routes yield low regioselectivity for bromination?

Competing pathways (e.g., radical vs. electrophilic bromination) can lead to mixed products. Mechanistic studies (e.g., radical traps like TEMPO) or DFT calculations identify dominant pathways. For example, NBS (N-bromosuccinimide) in DMF favors electrophilic substitution, while LiBr under oxidative conditions may promote radical mechanisms .

Applications in Drug Discovery

Q. Q10. How is this scaffold utilized in developing kinase inhibitors?

The dihydroisoquinoline core is a privileged structure in kinase inhibitor design. For example:

  • Wee1 kinase inhibitors : tert-butyl 7-amino derivatives undergo Boc deprotection and methylation to enhance cellular permeability .
  • CXCR4 antagonists : Substituents at the 6- and 8-positions (e.g., bromine, methyl) optimize binding to the hydrophobic pocket of the receptor .
    In vitro assays (e.g., IC₅₀ determination) and MD simulations guide lead optimization.

Safety and Handling

Q. Q11. What precautions are necessary when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/volatiles.
  • Storage : Sealed containers at 2–8°C to prevent hydrolysis .
    Refer to SDS for hazard codes (e.g., H315 for skin irritation) and first-aid measures .

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